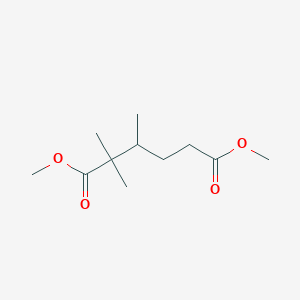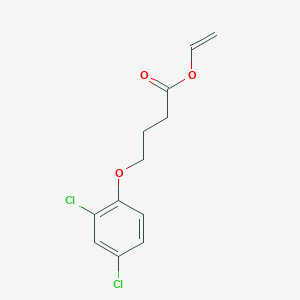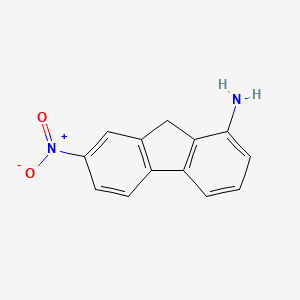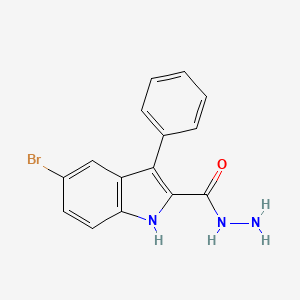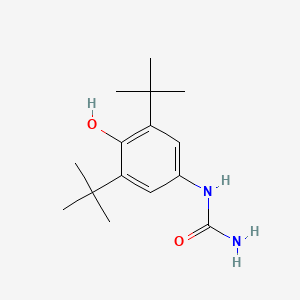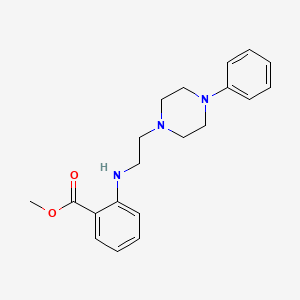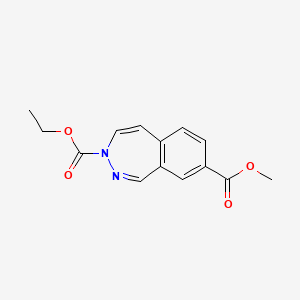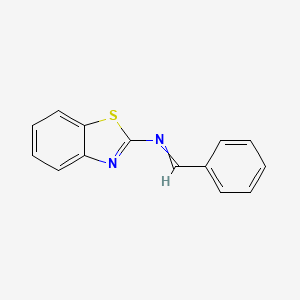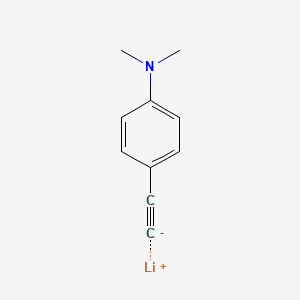
lithium;4-ethynyl-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;4-ethynyl-N,N-dimethylaniline, also known as 4-ethynyl-N,N-dimethylaniline, is an organic compound with the molecular formula C10H11N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by methyl groups, and an ethynyl group is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
4-Ethynyl-N,N-dimethylaniline can be synthesized through the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene . This method involves the removal of the hydroxyl group and the formation of the ethynyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
4-Ethynyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Sonogashira–Hagihara coupling reactions with halogenated compounds, such as 3-iodopyridine, to form N,N-dimethyl-4-(3-pyridinylethynyl)aniline.
Addition Reactions: The ethynyl group can react with copper (II) acetate to form copper (I) arylacetylide.
Complex Formation: It can react with dibromo magnesium porphyrin to form [5,15-bis[(4-dimethylamino)phenyl]ethynyl]-10,20-bis[(triisopropylsilyl)ethynyl]porphyrinato]magnesium (II).
Aplicaciones Científicas De Investigación
4-Ethynyl-N,N-dimethylaniline is used in various scientific research applications:
Biology: It can be used in the synthesis of biologically active compounds, although specific biological applications are less documented.
Mecanismo De Acción
The mechanism of action of 4-ethynyl-N,N-dimethylaniline involves its ability to participate in various chemical reactions due to the presence of the ethynyl group and the dimethylamino group. These functional groups allow it to form bonds with other molecules, facilitating the synthesis of complex compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparación Con Compuestos Similares
4-Ethynyl-N,N-dimethylaniline can be compared with other similar compounds, such as:
4-Ethynylanisole: Similar structure but with a methoxy group instead of a dimethylamino group.
4-Ethynyltoluene: Similar structure but with a methyl group instead of a dimethylamino group.
1-Ethynyl-4-nitrobenzene: Similar structure but with a nitro group instead of a dimethylamino group.
These compounds share the ethynyl group but differ in their substituents on the benzene ring, which affects their reactivity and applications.
Propiedades
Número CAS |
66363-40-4 |
|---|---|
Fórmula molecular |
C10H10LiN |
Peso molecular |
151.2 g/mol |
Nombre IUPAC |
lithium;4-ethynyl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H10N.Li/c1-4-9-5-7-10(8-6-9)11(2)3;/h5-8H,2-3H3;/q-1;+1 |
Clave InChI |
FTQOGQHLJNHNOH-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CN(C)C1=CC=C(C=C1)C#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)




